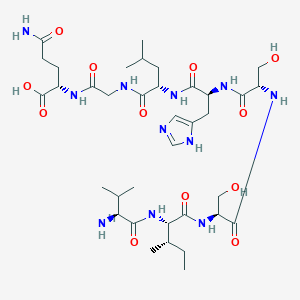
18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid is a complex organic compound with the molecular formula C23H31BrO3 and a molecular weight of 435.394 g/mol This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and multiple double and triple bonds
Preparation Methods
The synthesis of 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid typically involves multiple steps, including the formation of the triene and diynoic acid moieties. The synthetic routes often require specific reaction conditions such as controlled temperatures and the use of catalysts. Industrial production methods may involve the use of advanced techniques like flow chemistry to ensure high yield and purity .
Chemical Reactions Analysis
18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid can be compared with other similar compounds such as:
8,17,19-Tricosatriene-4,6-diynoic acid: This compound lacks the bromine atom and hydroxyl group, making it less reactive in certain chemical reactions.
16-Hydroxytricosa-8,17,19-triene-4,6-diynoic acid:
Properties
CAS No. |
158182-78-6 |
|---|---|
Molecular Formula |
C23H31BrO3 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
18-bromo-16-hydroxytricosa-8,17,19-trien-4,6-diynoic acid |
InChI |
InChI=1S/C23H31BrO3/c1-2-3-14-17-21(24)20-22(25)18-15-12-10-8-6-4-5-7-9-11-13-16-19-23(26)27/h4-5,14,17,20,22,25H,2-3,6,8,10,12,15-16,18-19H2,1H3,(H,26,27) |
InChI Key |
OPRGCPSNLIJMIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(=CC(CCCCCCC=CC#CC#CCCC(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)

![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)





![5,5'-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2'-bithiophene](/img/structure/B12549389.png)



![4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine](/img/structure/B12549411.png)
